molecular formula C14H19NO3 B13176375 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid

3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid

Cat. No.: B13176375
M. Wt: 249.30 g/mol
InChI Key: BAHCEYWWLYTXNC-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of research applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-methyl-2-[[2-(4-methylphenyl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H19NO3/c1-9(2)13(14(17)18)15-12(16)8-11-6-4-10(3)5-7-11/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

BAHCEYWWLYTXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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